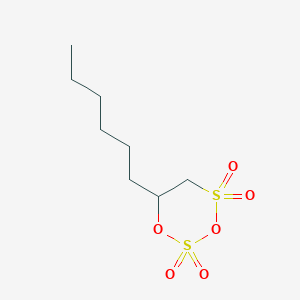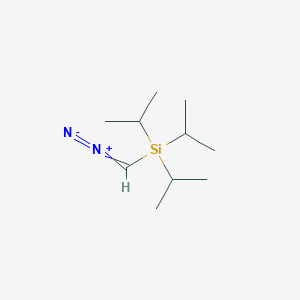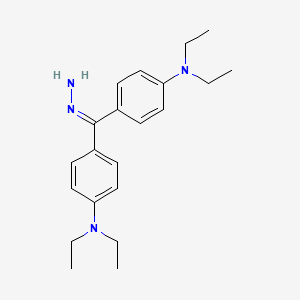![molecular formula C16H20ClN3O B14301660 3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride CAS No. 113849-47-1](/img/no-structure.png)
3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium core substituted with a carbamoyl group and a diethylamino phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with a pyridine derivative under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a usable form.
化学反应分析
Types of Reactions
3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-Carbamoyl-1-(4-carboxybenzyl)pyridinium: This compound has a similar pyridinium core but with a carboxybenzyl group instead of a diethylamino phenyl group.
3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride: This compound features a nitrobenzyl group, providing different chemical properties and reactivity.
Uniqueness
3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino phenyl group can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various research applications.
属性
| 113849-47-1 | |
分子式 |
C16H20ClN3O |
分子量 |
305.80 g/mol |
IUPAC 名称 |
1-[4-(diethylamino)phenyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C16H19N3O.ClH/c1-3-18(4-2)14-7-9-15(10-8-14)19-11-5-6-13(12-19)16(17)20;/h5-12H,3-4H2,1-2H3,(H-,17,20);1H |
InChI 键 |
SODAHQTXUXFFJA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)


![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)



![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
